molecular formula C11H12Cl2N2O5 B12313432 2,2-dichloro-N-[1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide

2,2-dichloro-N-[1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide

Cat. No.: B12313432
M. Wt: 323.13 g/mol
InChI Key: FTMJFHVKAXPFIY-UHFFFAOYSA-N
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Description

2,2-dichloro-N-[1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide is a chemical compound with the molecular formula C11H12Cl2N2O5 It is characterized by the presence of two chlorine atoms, a nitrophenyl group, and a dihydroxypropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-N-[1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide typically involves the reaction of 2,2-dichloroacetamide with a suitable dihydroxypropyl derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-dichloro-N-[1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2-dichloro-N-[1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-[1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
  • 2,2-dichloro-N-[1,3-dihydroxy-1-(4-iodophenyl)propan-2-yl]acetamide
  • Chloramphenicol

Uniqueness

2,2-dichloro-N-[1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

IUPAC Name

2,2-dichloro-N-[1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-2-1-3-7(4-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMJFHVKAXPFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(CO)NC(=O)C(Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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